(R)-2-Amino-3-cyclopropylpropan-1-ol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-cyclopropylpropan-1-ol HCl is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a cyclopropyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-cyclopropylpropan-1-ol HCl typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents.
Industrial Production Methods: In industrial settings, the production of ®-2-Amino-3-cyclopropylpropan-1-ol HCl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-3-cyclopropylpropan-1-ol HCl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.
Scientific Research Applications
®-2-Amino-3-cyclopropylpropan-1-ol HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-cyclopropylpropan-1-ol HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
(S)-2-Amino-3-cyclopropylpropan-1-ol HCl: The enantiomer of the compound, with different stereochemistry.
2-Amino-3-cyclopropylpropan-1-ol: The non-salt form of the compound.
Uniqueness: ®-2-Amino-3-cyclopropylpropan-1-ol HCl is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
Properties
CAS No. |
1038393-51-9 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |
InChI Key |
FOLTVANRLLYQGK-ZCFIWIBFSA-N |
SMILES |
C1CC1CC(CO)N.Cl |
Isomeric SMILES |
C1CC1C[C@H](CO)N |
Canonical SMILES |
C1CC1CC(CO)N |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.